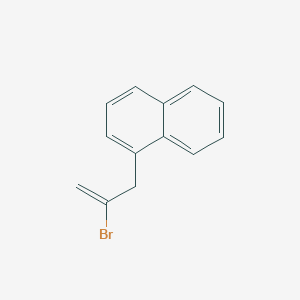

2-Bromo-3-(1-naphthyl)-1-propene

Vue d'ensemble

Description

Cette inhibition module plusieurs cytokines impliquées dans la physiopathologie de la dermatite atopique, notamment l'interleukine 4, l'interleukine 13, l'interleukine 31 et l'interféron gamma . Il est principalement développé par Pfizer pour le traitement de la dermatite atopique modérée à sévère .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du PF-04965842 implique la formation d'un noyau pyrrolopyrimidine, suivie de l'introduction d'un groupe cyclobutyle et d'un groupement propanesulfonamide. Les étapes clés comprennent :

- Formation du noyau pyrrolopyrimidine par des réactions de cyclisation.

- Introduction du groupe cyclobutyle par une réaction de substitution.

- Fixation du groupement propanesulfonamide par sulfonation.

Méthodes de production industrielle : La production industrielle de PF-04965842 suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique l'utilisation de réactions à haut rendement, de techniques de purification efficaces et de mesures strictes de contrôle qualité afin de garantir la pureté et la constance du produit final.

Analyse Des Réactions Chimiques

Types de réactions : Le PF-04965842 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Des réactions de substitution sont utilisées pour introduire ou remplacer des groupes fonctionnels sur le noyau pyrrolopyrimidine ou le groupe cyclobutyle.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures de sulfonyle sont utilisés dans les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de PF-04965842 avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et des développements supplémentaires.

4. Applications de la recherche scientifique

Le PF-04965842 présente une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition de JAK1 et ses effets sur les voies de signalisation des cytokines.

Biologie : Le composé est utilisé dans des études biologiques pour comprendre son impact sur la fonction des cellules immunitaires et la production de cytokines.

Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux médicaments ciblant JAK1 et les voies associées.

5. Mécanisme d'action

Le PF-04965842 exerce ses effets en inhibant sélectivement la Janus kinase 1 (JAK1). Cette inhibition module les voies de signalisation de plusieurs cytokines impliquées dans la physiopathologie de la dermatite atopique, notamment l'interleukine 4, l'interleukine 13, l'interleukine 31 et l'interféron gamma . En bloquant JAK1, le PF-04965842 réduit la production de cytokines pro-inflammatoires, ce qui soulage les symptômes de la dermatite atopique.

Composés similaires :

Tofacitinib : Un autre inhibiteur de JAK qui cible JAK1 et JAK3, utilisé pour traiter la polyarthrite rhumatoïde.

Baricitinib : Un inhibiteur de JAK1 et JAK2 utilisé pour traiter la polyarthrite rhumatoïde.

Upadacitinib : Un inhibiteur sélectif de JAK1 utilisé pour traiter la polyarthrite rhumatoïde.

Unicité du PF-04965842 : Le PF-04965842 est unique en raison de sa haute sélectivité pour JAK1, ce qui réduit le risque d'effets hors cible associés à l'inhibition d'autres membres de la famille JAK. Cette sélectivité le rend particulièrement efficace pour traiter la dermatite atopique avec un profil de sécurité favorable .

Applications De Recherche Scientifique

Synthesis Overview

- Halogenation : Involves the reaction of naphthalene derivatives with bromine in the presence of a catalyst.

- Cross-Coupling : Utilizes palladium or nickel catalysts to facilitate reactions between aryl halides and organometallic species.

Applications in Synthetic Chemistry

1. Building Block for Organic Synthesis

2-Bromo-3-(1-naphthyl)-1-propene serves as an essential building block in organic synthesis, particularly in the construction of more complex molecules. Its bromine atom is a versatile functional group that can undergo nucleophilic substitution reactions, facilitating the introduction of various substituents.

2. Polymer Chemistry

The compound can be utilized in polymerization reactions to create conjugated polymers with potential applications in electronics. The presence of the naphthyl group enhances the electronic properties of the resulting materials.

Case Study: Polymerization Reactions

A study demonstrated that this compound could be polymerized using nickel-catalyzed methods, yielding polymers with improved electrical conductivity and photophysical properties. The results indicated that varying the reaction conditions could significantly affect the molecular weight and polydispersity index of the resultant polymers.

Applications in Material Science

1. Organic Light Emitting Diodes (OLEDs)

Due to its conjugated structure, this compound is explored as a potential material for OLEDs. Research has shown that incorporating this compound into OLED architectures can enhance light-emitting efficiency and stability.

2. Photovoltaic Devices

The compound's ability to participate in charge transfer processes makes it suitable for use in organic photovoltaic devices, where it can improve charge mobility and overall device performance.

Biological Applications

1. Anticancer Research

Preliminary studies suggest that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. This opens avenues for further investigation into its potential as an anticancer agent.

2. Nematocidal Activity

Research has indicated that related brominated compounds possess nematocidal properties, suggesting that this compound may also have applications in agricultural pest control.

Mécanisme D'action

PF-04965842 exerts its effects by selectively inhibiting Janus kinase 1 (JAK1). This inhibition modulates the signaling pathways of multiple cytokines involved in the pathophysiology of atopic dermatitis, including interleukin 4, interleukin 13, interleukin 31, and interferon gamma . By blocking JAK1, PF-04965842 reduces the production of pro-inflammatory cytokines, thereby alleviating the symptoms of atopic dermatitis.

Comparaison Avec Des Composés Similaires

Tofacitinib: Another JAK inhibitor that targets JAK1 and JAK3, used for treating rheumatoid arthritis.

Baricitinib: A JAK1 and JAK2 inhibitor used for treating rheumatoid arthritis.

Upadacitinib: A selective JAK1 inhibitor used for treating rheumatoid arthritis.

Uniqueness of PF-04965842: PF-04965842 is unique due to its high selectivity for JAK1, which reduces the risk of off-target effects associated with the inhibition of other JAK family members. This selectivity makes it particularly effective for treating atopic dermatitis with a favorable safety profile .

Activité Biologique

2-Bromo-3-(1-naphthyl)-1-propene is an organic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₄H₁₃Br

- Molecular Weight : 247.13 g/mol

- Density : 1.365 g/cm³

- Boiling Point : Not specified in the sources

The presence of a bromine atom and a naphthyl group contributes to its reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromine atom can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially leading to modifications that affect their function. This reactivity is critical for its applications in drug development and as a potential therapeutic agent.

Key Mechanisms:

- Covalent Bond Formation : The reactive bromine can modify proteins, impacting their activity.

- Radical-Mediated Reactions : The compound may participate in radical reactions, which are significant in biological systems.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. The naphthyl moiety is known for its role in enhancing the cytotoxic effects against various cancer cell lines.

A study highlighted the potential of naphthalene derivatives in inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and DNA damage . The specific interactions of this compound with cellular targets could lead to similar outcomes.

Antimicrobial Activity

Another area of investigation is the antimicrobial properties of this compound. Preliminary studies suggest that halogenated compounds can exhibit significant antimicrobial activity due to their ability to interact with microbial membranes and enzymes .

Study 1: Anticancer Activity

A recent study evaluated the effects of various naphthalene derivatives on human cancer cell lines. It was found that compounds with bromine substitutions showed enhanced cytotoxicity compared to their non-halogenated counterparts. Specifically, this compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 (Breast Cancer) |

| Control (Non-brominated) | >50 | MCF-7 |

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of halogenated naphthalene derivatives were assessed against various bacterial strains. The results indicated that this compound exhibited notable activity against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >128 µg/mL |

Propriétés

IUPAC Name |

1-(2-bromoprop-2-enyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,1,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVVFAYFCAIJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=CC2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560208 | |

| Record name | 1-(2-Bromoprop-2-en-1-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116545-04-1 | |

| Record name | 1-(2-Bromoprop-2-en-1-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.